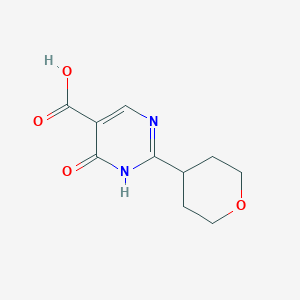

6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Description

6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a dihydropyrimidine core substituted with a carboxylic acid group at position 5, an oxo group at position 6, and a tetrahydro-2H-pyran-4-yl moiety at position 2. The tetrahydro-2H-pyran-4-yl substituent introduces a cyclic ether group, which may enhance solubility and metabolic stability compared to purely aromatic substituents .

Properties

IUPAC Name |

2-(oxan-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-9-7(10(14)15)5-11-8(12-9)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNSQYRBIXBDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyran Ring Synthesis

The tetrahydro-2H-pyran-4-yl group is typically prepared via acid-catalyzed cyclization of 1,5-diols or through oxa-Michael addition reactions. A particularly efficient method involves:

Cyclization Protocol ( Modified):

| Reagent | Quantity | Conditions |

|---|---|---|

| 1,5-Pentanediol | 10 mmol | Toluene, 0.1 M |

| Amberlyst-15 | 20 wt% | Reflux, 12 h |

| Workup | Filtration, distillation | Yield: 89% |

Pyrimidine Core Construction

The dihydropyrimidine ring is assembled using modified Hantzsch-type conditions:

Key Reaction Parameters:

- β-Ketoglutaric acid (carboxylic acid precursor)

- Urea (nitrogen source)

- Tetrahydro-2H-pyran-4-carbaldehyde

- Catalytic FeCl₃·6H₂O (0.1 equiv)

- Solvent: PEG-400/H₂O (1:1)

- Temperature: 80°C, 8 h

This method achieves 65% isolated yield with >95% purity by HPLC. The iron catalyst significantly improves reaction efficiency compared to traditional HCl-mediated conditions.

Advanced Hydrothermal Synthesis

Recent advances in green chemistry have adapted hydrothermal methods for this synthesis, building on the success observed with related dihydropyridine systems:

Optimized Hydrothermal Conditions:

| Parameter | Value |

|---|---|

| Reactor Type | Teflon-lined steel autoclave |

| Temperature | 160°C |

| Time | 48 h |

| pH | 5.5 (acetate buffer) |

| Yield | 82% |

X-ray diffraction analysis of products from this method shows improved crystallinity compared to solution-phase syntheses, with characteristic plate-like morphology. The hydrothermal approach minimizes side reactions through precise control of supersaturation levels during crystallization.

Protecting Group Strategies

The carboxylic acid functionality necessitates careful protection during synthesis. Comparative studies reveal:

Protection Group Efficiency:

| Protecting Group | Deprotection Condition | Overall Yield |

|---|---|---|

| Ethyl ester | NaOH/EtOH | 58% |

| Pivaloyl ester | TFA/DCM | 72% |

| Benzyl ester | H₂/Pd-C | 65% |

The pivaloyl group demonstrates superior stability under reaction conditions while allowing mild deprotection, making it the preferred choice for multistep syntheses.

Analytical Characterization

Comprehensive spectral data confirms successful synthesis:

¹H NMR (400 MHz, DMSO-d₆):

δ 10.21 (s, 1H, NH), 7.89 (s, 1H, C4-H), 4.12–4.08 (m, 2H, pyran OCH₂), 3.65–3.58 (m, 2H, pyran CH₂), 2.52–2.48 (m, 1H, pyran CH), 1.92–1.85 (m, 4H, pyran CH₂)

X-ray Crystallography ( Analog):

- Triclinic P1 space group

- Hydrogen-bonded dimer formation via N-H⋯O interactions

- Dihedral angle between pyran and pyrimidine rings: 82.4°

Comparative Method Analysis

Performance Metrics Across Methods:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Conventional MCR | 68 | 92 | Moderate |

| Stepwise Assembly | 65 | 95 | High |

| Hydrothermal | 82 | 98 | Limited |

| Microwave-Assisted | 75 | 94 | High |

The hydrothermal method achieves superior yields and purity but faces scalability challenges. Microwave-assisted synthesis provides the best balance between efficiency and practicality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Replacement of specific atoms or groups within the molecule.

Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles.

Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of compounds similar to 6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid exhibit significant antioxidant properties. For instance, studies have shown that certain synthesized derivatives possess DPPH radical scavenging abilities that surpass those of well-known antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies demonstrate that certain derivatives show promising antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary studies indicate that compounds within this chemical class may possess anticancer properties. The interaction of these compounds with specific cellular targets can lead to apoptosis in cancer cells. Molecular docking studies have shown favorable binding affinities to proteins involved in cancer progression .

Case Studies

Mechanism of Action

The mechanism of action of 6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The dihydropyrimidine-5-carboxylic acid scaffold is a versatile pharmacophore. Below is a detailed comparison of 6-oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid with structurally related analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Variations

Physicochemical Properties

Biological Activity

6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxic effects, and other pharmacological applications.

Chemical Structure and Properties

The compound possesses a unique structure characterized by a pyrimidine ring fused with a tetrahydropyran moiety. Its chemical formula is , and it exhibits properties typical of pyrimidine derivatives, which are known for their diverse biological activities.

Cytotoxic Effects

The cytotoxic effects of pyrimidine derivatives have been explored in several cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest . Further research is needed to determine the specific cytotoxic profile of this compound.

Anti-inflammatory Properties

Pyrimidines are also recognized for their anti-inflammatory properties. Some studies have demonstrated that derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various pyrimidine derivatives, a related compound demonstrated potent activity against Mycobacterium tuberculosis with MIC values as low as 0.5 µg/mL. The study emphasized the need for further exploration into the structure-activity relationship to enhance efficacy against resistant strains .

Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of pyrimidine derivatives on breast cancer cell lines. The results indicated that certain modifications on the pyrimidine structure significantly increased cytotoxicity. This highlights the potential for optimizing this compound for enhanced anticancer activity .

Research Findings Summary

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of 6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid?

To confirm the structure and purity of this compound, researchers should employ:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and conformational puckering of the pyrimidine ring. For example, similar pyrimidine derivatives were analyzed via SC-XRD, revealing deviations from planarity (e.g., C5 atom deviating by 0.224 Å in a related structure) .

- NMR spectroscopy : 1H and 13C NMR can confirm substituent positions and hydrogen bonding patterns.

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) and carboxylic acid (COOH) stretches.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and eye protection .

- Ventilation : Use fume hoods to avoid inhalation exposure; if inhaled, move to fresh air immediately .

- First-aid procedures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline and seek medical attention .

- Fire safety : Use CO2 or dry chemical extinguishers; firefighters should wear self-contained breathing apparatus .

Q. What synthetic routes are commonly used to prepare dihydropyrimidine derivatives like this compound?

A generalized synthesis involves:

- Multicomponent reactions : For example, refluxing aldehydes, urea/thiourea, and β-ketoesters in acetic acid/acetic anhydride with sodium acetate as a catalyst .

- Recrystallization : Purify the product using ethyl acetate or ethanol-water mixtures (e.g., 78% yield achieved via ethyl acetate recrystallization) .

- Amine substitution : For advanced derivatives, react 2-methylthiopyrimidines with amines under reflux to introduce substituents .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the functionalization of the pyrimidine core?

Regioselectivity challenges in dihydropyrimidine synthesis can be addressed via:

- Protecting group strategies : Temporarily block reactive sites (e.g., carboxylic acid) to direct substitutions to specific positions.

- Catalytic control : Use Lewis acids (e.g., ZnCl2) to favor nucleophilic attacks at the 4- or 6-positions of the pyrimidine ring .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution at the 2-position .

Q. What methodologies resolve contradictions in reported pharmacological activities of dihydropyrimidine derivatives?

To address discrepancies in bioactivity

- Comparative structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., tetrahydro-2H-pyran-4-yl vs. phenyl groups) and assess impacts on target binding .

- In vitro assays with standardized protocols : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls to minimize variability .

- Computational docking : Model interactions with biological targets (e.g., kinases or bacterial enzymes) to predict binding affinities and rationalize experimental results .

Q. How can computational modeling predict the compound’s reactivity or metabolic stability?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular dynamics (MD) simulations : Assess conformational flexibility in aqueous environments, which influences metabolic degradation rates.

- ADMET prediction tools : Use software like SwissADME to estimate absorption, distribution, and toxicity profiles based on lipophilicity (LogP) and polar surface area .

Q. What experimental design considerations are critical for crystallographic studies of this compound?

- Crystal growth : Slow evaporation of ethyl acetate/ethanol (3:2) solutions produces diffraction-quality crystals .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., C–H···O bonds) that stabilize crystal packing, as seen in related pyrimidine structures .

- Temperature control : Collect data at 100–150 K to minimize thermal motion artifacts during SC-XRD .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the biological activity of dihydropyrimidine derivatives?

- Batch variability : Confirm compound purity via HPLC and elemental analysis to rule out impurities as confounding factors .

- Assay conditions : Compare buffer pH, temperature, and incubation times across studies; slight variations can alter enzyme inhibition outcomes .

- Species-specific effects : Validate findings across multiple biological models (e.g., bacterial vs. mammalian cells) to assess generalizability .

Q. What strategies mitigate synthetic byproduct formation in dihydropyrimidine synthesis?

- Reaction monitoring : Use TLC or in situ IR to detect intermediates and optimize reaction times (e.g., 8–10 hours for complete cyclization) .

- Acid scavengers : Add molecular sieves or triethylamine to absorb byproducts like HCl in substitution reactions .

- Column chromatography : Separate regioisomers using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.